molecular formula C9H14O3 B164177 (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one CAS No. 126566-41-4

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one

Cat. No. B164177
M. Wt: 170.21 g/mol
InChI Key: VEHNSQDRQWOJEU-YUMQZZPRSA-N
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Description

The compound “(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C9H14O3 and a molecular weight of 170.21 . The CAS Number for this compound is 676477-69-3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one” are not fully documented. The compound has a molecular weight of 170.21 . For more detailed information, you might want to consult with Sigma-Aldrich or a chemical database.

Safety And Hazards

Sigma-Aldrich provides this compound to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety and hazards information, you should refer to the Material Safety Data Sheet (MSDS) provided by Sigma-Aldrich .

properties

IUPAC Name

(4S,5R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-7-5-4-6(10)8(7)11/h4-5,7-8,11H,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNSQDRQWOJEU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C=CC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1C=CC(=O)[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925598
Record name 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one

CAS RN

126566-41-4
Record name 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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